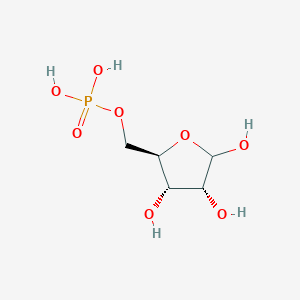D-ribofuranose 5-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-ribofuranose 5-phosphate is a natural product found in Candida albicans, Trypanosoma brucei, and Caenorhabditis elegans with data available.
D-Ribose 5-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
D-ribofuranose 5-phosphate
CAS No.: 93-87-8
Cat. No.: VC17201675
Molecular Formula: C5H11O8P
Molecular Weight: 230.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93-87-8 |
|---|---|
| Molecular Formula | C5H11O8P |
| Molecular Weight | 230.11 g/mol |
| IUPAC Name | [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1 |
| Standard InChI Key | KTVPXOYAKDPRHY-SOOFDHNKSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)(O)O |
| Canonical SMILES | C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
D-Ribofuranose 5-phosphate is characterized by a five-membered furanose ring with a phosphate group esterified at the C5 position. The compound exhibits three defined stereocenters at C1, C2, and C3, conferring its β-D-ribofuranose configuration . The IUPAC name, 5-O-phosphono-D-ribofuranose, reflects this stereochemistry . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Monoisotopic mass | 230.019154 Da | |
| Collision cross-section | 150.5 Ų (M+Na) | |
| CAS registry | 93-87-8, 3615-55-2 |
The furanose ring adopts a envelope conformation in solution, as confirmed by nuclear magnetic resonance (NMR) studies . The anomeric carbon (C1) exists predominantly in the β-configuration, stabilizing the molecule through intramolecular hydrogen bonding between the phosphate group and hydroxyls at C2 and C3 .
Spectroscopic and Physicochemical Properties
Collision cross-section (CCS) measurements via ion mobility spectrometry reveal distinct gas-phase conformers. The sodium adduct ([M+Na]) exhibits a CCS of 150.5 Ų, while the deprotonated form ([M-H]) measures 139.4 Ų . These values correlate with compact, folded geometries stabilized by phosphate-oxygen interactions .
The compound’s acidity arises from its phosphate moiety, with pKa values of 1.1 (primary dissociation) and 6.7 (secondary dissociation) . This bifunctional acidity enables R5P to act as a metabolic buffer in cellular compartments with pH gradients, such as the mitochondrial intermembrane space.
Biosynthesis and Metabolic Integration
Production via the Pentose Phosphate Pathway
R5P is synthesized predominantly through the non-oxidative phase of the PPP. The pathway initiates with the isomerization of ribulose 5-phosphate (Ru5P) catalyzed by ribose-5-phosphate isomerase (EC 5.3.1.6) . Flux through this reaction is tightly regulated by cellular demand for nucleotides versus NADPH:
Under high NADPH demand, Ru5P is diverted toward xylulose 5-phosphate via phosphopentose epimerase, reducing R5P yield. Conversely, nucleotide biosynthesis upregulates R5P accumulation through allosteric activation of isomerase by ADP and GDP .
Interconversion with Glycolytic Intermediates
When glucose 6-phosphate flux through glycolysis exceeds PPP activity, R5P undergoes transketolation and transaldolation to produce fructose 6-phosphate and glyceraldehyde 3-phosphate . This crosstalk ensures carbon skeletons are available for both ATP generation and anabolic processes.
Biological Functions and Organismal Distribution
Nucleotide and Cofactor Biosynthesis
R5P is the substrate for ribose-phosphate diphosphokinase (EC 2.7.6.1), which synthesizes phosphoribosyl pyrophosphate (PRPP)—the precursor for purine and pyrimidine nucleotides . In Escherichia coli K12, R5P accounts for 12–18% of the total pentose phosphate pool during exponential growth .
Metabolic Roles in Pathogens
In Candida albicans, R5P levels surge during hyphal morphogenesis, suggesting a role in cell wall polysaccharide synthesis . Trypanosoma brucei utilizes R5P to sustain PRPP production in glycosomes, enabling rapid nucleotide turnover during host immune evasion .
Analytical and Industrial Applications
Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated R5P as an internal standard achieves detection limits of 0.1 pmol/mg protein in microbial extracts . Ion mobility spectrometry coupled with CCS databases enables rapid identification in complex matrices .
Biotechnological Prospects
Engineered Saccharomyces cerevisiae strains overexpressing ribose-5-phosphate isomerase produce R5P at titers exceeding 120 mM, highlighting its potential as a feedstock for nucleotide-based therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume